molecular formula C7H6ClF2NO B12965552 2-Chloro-5-(difluoromethyl)-3-methoxypyridine

2-Chloro-5-(difluoromethyl)-3-methoxypyridine

Cat. No.: B12965552
M. Wt: 193.58 g/mol
InChI Key: HPJHGBSHZMWVAG-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)-3-methoxypyridine is a halogenated pyridine derivative characterized by three distinct substituents: a chlorine atom at position 2, a methoxy group (-OCH₃) at position 3, and a difluoromethyl group (-CF₂H) at position 3. This compound’s structure combines electron-withdrawing (Cl, CF₂H) and electron-donating (OCH₃) groups, which influence its electronic properties, solubility, and reactivity. Pyridine derivatives like this are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable physicochemical properties and biological activity .

Properties

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

IUPAC Name

2-chloro-5-(difluoromethyl)-3-methoxypyridine

InChI

InChI=1S/C7H6ClF2NO/c1-12-5-2-4(7(9)10)3-11-6(5)8/h2-3,7H,1H3

InChI Key

HPJHGBSHZMWVAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)-3-methoxypyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloropyridine with difluoromethylating agents under specific conditions. For instance, the use of a manganese catalyst and sodium trifluoromethanesulfonate can facilitate the trifluoromethylation reaction .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to achieve efficient production. The exact details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethyl)-3-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while cross-coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-Chloro-5-(difluoromethyl)-3-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share its pyridine core but differ in substituent type, position, or electronic effects. Key differences in properties and applications are highlighted.

Substituent Variations at Position 5

a. 2-Chloro-5-fluoro-3-methoxypyridine

  • Structure : Fluorine replaces the difluoromethyl group at position 4.
  • Impact :
    • The smaller fluorine atom reduces steric hindrance but increases electron-withdrawing effects compared to -CF₂H.
    • Lower molecular weight (157.56 g/mol vs. 193.56 g/mol for the target compound) may enhance solubility in polar solvents .
    • Fluorine’s inductive effect improves metabolic stability in pharmaceuticals but may reduce lipophilicity compared to -CF₂H .

b. 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

  • Structure : A trifluoromethyl (-CF₃) group replaces -CF₂H.
  • Higher lipophilicity (logP ~2.5 vs. ~1.8 for the target compound) may enhance membrane permeability in drug design .

c. 2-Chloro-5-(4-chlorophenyl)-3-methoxypyridine

  • Structure : A 4-chlorophenyl group replaces -CF₂H.
  • Enhanced π-π stacking interactions may improve activity in kinase inhibitors or antimicrobial agents .
Variations in Position 2 and 3 Substituents

a. 5-Fluoro-2-chloro-3-methylpyridine

  • Structure : Methyl (-CH₃) replaces methoxy (-OCH₃) at position 3.
  • Methyl groups are metabolically stable but may lower electronic modulation for catalytic reactions .

b. 6-Chloro-5-methoxynicotinamide

  • Structure : An amide (-CONH₂) replaces the difluoromethyl group at position 5.
  • Impact :
    • The amide group introduces hydrogen-bonding sites, improving interactions with biological targets (e.g., enzyme active sites).
    • Higher water solubility makes it suitable for aqueous-phase reactions .

Biological Activity

2-Chloro-5-(difluoromethyl)-3-methoxypyridine is a pyridine derivative that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group, which is known to influence its lipophilicity and biological interactions. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

The molecular formula of 2-Chloro-5-(difluoromethyl)-3-methoxypyridine is C₆H₅ClF₂N, with a molecular weight of approximately 165.56 g/mol. The presence of chlorine and difluoromethyl groups enhances its reactivity and potential interactions with biological targets.

The mechanism of action for 2-Chloro-5-(difluoromethyl)-3-methoxypyridine involves its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group contributes to the compound's lipophilicity, facilitating its penetration through biological membranes. This property allows it to interact with various biological pathways, potentially leading to antimicrobial and anti-inflammatory effects .

Biological Activity

Research indicates that 2-Chloro-5-(difluoromethyl)-3-methoxypyridine exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with difluoromethyl groups can exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, particularly in models of acute inflammation. Its ability to modulate inflammatory pathways suggests a role in therapeutic applications for inflammatory diseases.
  • Neuroactive Properties : There is emerging evidence that pyridine derivatives can affect neurotransmitter systems, potentially offering neuroprotective effects or influencing conditions such as anxiety and depression. Further studies are needed to elucidate these effects specifically for this compound .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various pyridine derivatives, 2-Chloro-5-(difluoromethyl)-3-methoxypyridine was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests a promising profile for further development as an antimicrobial agent .
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential utility in treating inflammatory disorders.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryReduced levels of TNF-α and IL-6
NeuroactivePotential modulation of neurotransmitters

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